![molecular formula C14H11ClO2 B1608147 Acide 2-[2-(4-chlorophényl)phényl]acétique CAS No. 669713-87-5](/img/structure/B1608147.png)
Acide 2-[2-(4-chlorophényl)phényl]acétique
Vue d'ensemble
Description
2-[2-(4-chlorophenyl)phenyl]acetic acid is an organic compound with the molecular formula C14H11ClO2 This compound is characterized by the presence of a chlorophenyl group attached to a phenylacetic acid moiety
Applications De Recherche Scientifique
2-[2-(4-chlorophenyl)phenyl]acetic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of non-steroidal anti-inflammatory drugs (NSAIDs).
Industry: Utilized in the production of specialty chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-chlorophenyl)phenyl]acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorobenzophenone and phenylacetic acid.
Grignard Reaction: 4-chlorobenzophenone is reacted with phenylmagnesium bromide to form 2-(4-chlorophenyl)phenylmethanol.
Oxidation: The intermediate 2-(4-chlorophenyl)phenylmethanol is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to yield 2-[2-(4-chlorophenyl)phenyl]acetic acid.
Industrial Production Methods
In industrial settings, the production of 2-[2-(4-chlorophenyl)phenyl]acetic acid may involve more efficient and scalable methods, such as:
Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) to facilitate the hydrogenation steps.
Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(4-chlorophenyl)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Formation of 2-[2-(4-chlorophenyl)phenyl]acetic acid derivatives with additional carboxyl or keto groups.
Reduction: Formation of 2-[2-(4-chlorophenyl)phenyl]ethanol or other reduced derivatives.
Substitution: Formation of halogenated or nitrated derivatives of 2-[2-(4-chlorophenyl)phenyl]acetic acid.
Mécanisme D'action
The mechanism of action of 2-[2-(4-chlorophenyl)phenyl]acetic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes such as cyclooxygenase (COX) to exert its anti-inflammatory effects.
Pathways Involved: Inhibition of the COX pathway, leading to reduced production of prostaglandins, which are mediators of inflammation and pain.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-chlorophenyl)acetic acid: Lacks the additional phenyl group, resulting in different chemical properties and biological activities.
2-(4-bromophenyl)phenylacetic acid:
2-(4-methylphenyl)phenylacetic acid: The presence of a methyl group instead of chlorine affects the compound’s steric and electronic properties.
Uniqueness
2-[2-(4-chlorophenyl)phenyl]acetic acid is unique due to the specific arrangement of its chlorophenyl and phenyl groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
This detailed overview provides a comprehensive understanding of 2-[2-(4-chlorophenyl)phenyl]acetic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
2-[2-(4-chlorophenyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c15-12-7-5-10(6-8-12)13-4-2-1-3-11(13)9-14(16)17/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWAXYNGFODQXHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90362604 | |
| Record name | (4'-Chloro[1,1'-biphenyl]-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90362604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
669713-87-5 | |
| Record name | (4'-Chloro[1,1'-biphenyl]-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90362604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



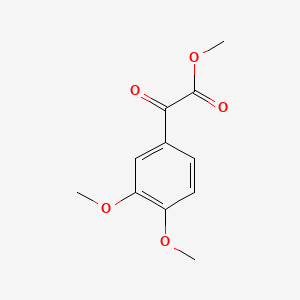


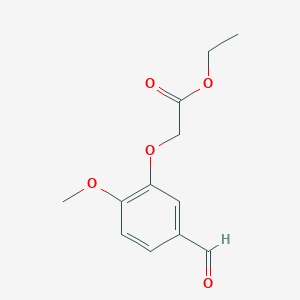
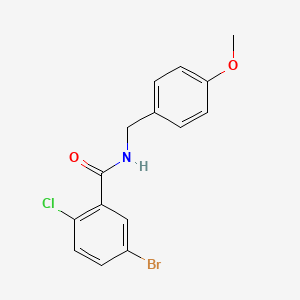
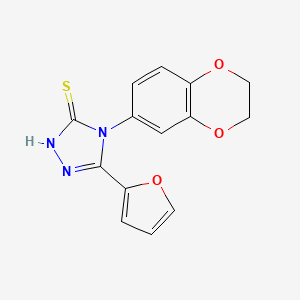


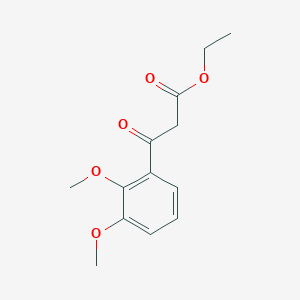
![2-Ethoxy-5-[(pyridine-3-carbonyl)-amino]-benzenesulfonyl chloride](/img/structure/B1608079.png)


![4-p-Tolyl[1,2,4]triazole-3,5-dione](/img/structure/B1608087.png)
